2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate
Overview
Description
2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate is a useful research compound. Its molecular formula is C21H14ClNO5 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0560502 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
FT-IR and Molecular Structure Analysis
Research on compounds structurally similar to "2-oxo-1,2-diphenylethyl 2-chloro-4-nitrobenzoate" includes studies on their FT-IR spectra, molecular structure, hyperpolarizability, HOMO and LUMO analysis, and NBO analysis. For instance, Kumar et al. (2014) synthesized and analyzed the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, focusing on its vibrational wavenumbers, first hyperpolarizability, and charge transfer within the molecule. These characteristics are crucial for understanding the compound's electronic properties and stability, which are essential for materials science applications (Kumar et al., 2014).
Crystal Engineering and Molecular Salts
Oruganti et al. (2017) explored the crystal engineering aspects of 2-Chloro-4-nitrobenzoic acid, focusing on the synthesis of molecular salts with pyridyl and benzoic acid derivatives. This research highlighted the importance of halogen bonds in the crystal structures of these molecular salts/cocrystals, which could inform the design of new materials with specific optical or electronic properties (Oruganti et al., 2017).
Synthesis of Nitrogenous Heterocycles
Křupková et al. (2013) reported on the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various nitrogenous heterocycles. This work demonstrates the compound's versatility in heterocyclic oriented synthesis (HOS), leading to potential applications in drug discovery and organic electronics (Křupková et al., 2013).
Photophysical Characterization for OLEDs
García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, including derivatives relevant to "this compound," for use in organic light-emitting diodes (OLEDs). This research contributes to the development of materials with specific photophysical properties for applications in lighting and display technologies (García-López et al., 2014).
Singlet Oxygen Production
Moan and Wold (1979) explored the detection of singlet oxygen production, which is significant for understanding the photooxidative behavior of compounds like "this compound." This research is relevant for applications in photodynamic therapy and the study of photo-induced degradation processes (Moan & Wold, 1979).
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-chloro-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5/c22-18-13-16(23(26)27)11-12-17(18)21(25)28-20(15-9-5-2-6-10-15)19(24)14-7-3-1-4-8-14/h1-13,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFVKJKXVKQRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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